molecular formula C20H27NO B1437101 N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-94-9

N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline

Cat. No. B1437101
M. Wt: 297.4 g/mol
InChI Key: JQNKNIDLLOHRHA-UHFFFAOYSA-N
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Description

“N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” is a biochemical compound used for proteomics research . It has a molecular formula of C20H27NO and a molecular weight of 297.43 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” are largely defined by its molecular structure. It has a molecular weight of 297.43 . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline is utilized in various synthetic pathways. For example, Crich and Rumthao (2004) demonstrated its use in the synthesis of carbazomycin B, a compound with potential medicinal applications, through radical arylation of benzene (Crich & Rumthao, 2004).
  • Murata et al. (1993) described the iron-catalyzed oxidation of this compound with molecular oxygen, highlighting its role in the formation of N-cyanomethyl-N-methylanilines, which are important intermediates in organic synthesis (Murata et al., 1993).

Materials Science and Engineering

  • Bowen et al. (1996) explored the use of derivatives of N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline in adhesive bonding. They synthesized a comonomer to investigate the effects of methyl groups on adhesive bonding properties (Bowen et al., 1996).

Biochemical Studies

  • L. Cui et al. (2007) conducted a study on the formation of DNA adducts by N-acetoxy-3,5-dimethylaniline, a derivative, which is significant in understanding the biochemical interactions of these compounds at a molecular level (Cui et al., 2007).

Environmental and Health Impact Studies

  • Chao et al. (2012) investigated the genotoxicity of 3,5-dimethylaniline in mammalian cells, focusing on the role of reactive oxygen species. This research is crucial in understanding the environmental and health impacts of this compound (Chao et al., 2012).

Photopolymerization and Sensitization

  • Muftuoglu et al. (2004) used N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization, demonstrating the application of this compound in advanced polymer science (Muftuoglu et al., 2004).

Future Directions

The future directions for research involving “N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline” are not specified in the sources I found. Given its use in proteomics research , it’s likely that future research will continue to explore its potential applications in this field.

properties

IUPAC Name

3,5-dimethyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-15(2)9-10-22-20-7-5-18(6-8-20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNKNIDLLOHRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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